molecular formula C14H23BN2O4 B3026809 (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid CAS No. 1131735-94-8

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Cat. No. B3026809
Key on ui cas rn: 1131735-94-8
M. Wt: 294.16
InChI Key: ANZPBKCEGYLFFT-UHFFFAOYSA-N
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Patent
US08349865B2

Procedure details

To a solution of N,N,N′,N′-tetramethylethylenediamine (7.46 ml, 49.4 mmol) in THF (105 ml) at −78° C., sec-butyl lithium (35.3 ml, 49.4 mmol, 1.4 M in cyclohexane) was added. 2-Ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) in THF (10 mL) was added slowly over 5 min. After 15 min, trimethyl borate (11.23 ml, 101 mmol) was added and after an additional 30 min, the mixture was allowed to warm to 0° C. To this mixture, aqueous ammonium chloride (saturated, 35 mL) and hydrochloric acid (1 M, 140 mL) were added. The reaction mixture was then allowed to warm to room temperature. After 1 h, the aqueous layer was extracted with CH2Cl2 (140 mL). The organic extract was then washed with aqueous sodium hydroxide (1M, 2×120 mL). The combined aqueous extracts were washed with CH2Cl2 (100 mL), acidified with hydrochloric acid (12 M), and extracted with CH2Cl2 (2×120 mL). The combined organic extracts were washed with brine (100 mL), dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound as a white solid.
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
2-Ethoxy-N,N-diisopropylisonicotinamide
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.23 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.C([Li])(CC)C.[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([CH:29]=[CH:30][N:31]=1)[C:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])=[O:21])[CH3:15].[B:32](OC)([O:35]C)[O:33]C.[Cl-].[NH4+].Cl>C1COCC1>[CH:23]([N:22]([CH:26]([CH3:28])[CH3:27])[C:20]([C:19]1[CH:29]=[CH:30][N:31]=[C:17]([O:16][CH2:14][CH3:15])[C:18]=1[B:32]([OH:35])[OH:33])=[O:21])([CH3:25])[CH3:24] |f:4.5|

Inputs

Step One
Name
Quantity
7.46 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
35.3 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
105 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-Ethoxy-N,N-diisopropylisonicotinamide
Quantity
8.25 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)N(C(C)C)C(C)C)C=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.23 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
140 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (140 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was then washed with aqueous sodium hydroxide (1M, 2×120 mL)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×120 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)N(C(=O)C1=C(C(=NC=C1)OCC)B(O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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